molecular formula C8H11NO B3333430 4-Ethyl-2-methoxypyridine CAS No. 98593-17-0

4-Ethyl-2-methoxypyridine

Cat. No.: B3333430
CAS No.: 98593-17-0
M. Wt: 137.18 g/mol
InChI Key: WRCXUEGUIBZSPM-UHFFFAOYSA-N
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Description

4-Ethyl-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, where the ethyl group is attached to the fourth carbon and the methoxy group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methoxypyridine typically involves the alkylation of 2-methoxypyridine with ethyl halides under basic conditions. One common method is the reaction of 2-methoxypyridine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-ethyl-2-pyridone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: 4-Ethyl-2-pyridone

    Reduction: 4-Ethyl-2-methoxypiperidine

    Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

4-Ethyl-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxypyridine depends on its specific application. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy and ethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

    2-Methoxypyridine: Similar in structure but lacks the ethyl group, which can affect its reactivity and applications.

    4-Ethylpyridine: Lacks the methoxy group, which can influence its chemical properties and biological activity.

    2-Ethyl-4-methoxypyridine: An isomer with the ethyl and methoxy groups swapped, leading to different chemical behavior.

Uniqueness: 4-Ethyl-2-methoxypyridine is unique due to the specific positioning of the ethyl and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.

Properties

IUPAC Name

4-ethyl-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-9-8(6-7)10-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCXUEGUIBZSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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